Product packaging for 3,3'-Dinitrobenzidine(Cat. No.:CAS No. 6271-79-0)

3,3'-Dinitrobenzidine

Cat. No.: B017153
CAS No.: 6271-79-0
M. Wt: 274.23 g/mol
InChI Key: OCEINMLGYDSKFW-UHFFFAOYSA-N
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Description

Contextualization of 3,3'-Dinitrobenzidine within the Dinitrobenzidine Family and Biphenyl (B1667301) Derivatives

Structural Isomers and Analogues: A Comparative Research Perspective

The study of structural isomers and analogues provides valuable insights into structure-property relationships. By comparing compounds with similar core structures but different functional groups or substitution patterns, researchers can understand how these variations influence chemical reactivity, physical properties, and potential applications.

2,2'-Dinitrobenzidine (B1598859) is a structural isomer of this compound. Research has shown that the intense yellow color of its solution can interfere with its use as a colorimetric indicator for chlorine, as the color change upon reaction is only slight. illinois.edu In the synthesis of other compounds, 2,2'-dinitrobenzidine can be reduced to form 2,2'-dimethylbenzidine.

3,3'-Dichlorobenzidine (B165656) (DCB) is an analogue of dinitrobenzidine where the nitro groups are replaced by chlorine atoms. It is a suspected human carcinogen and is classified as such by various agencies. epa.govcdc.govinchem.org Extensive research has been conducted on its environmental fate and toxicological profile. epa.govcdc.govcdc.gov Studies have shown that DCB can be absorbed through the gastrointestinal tract and is widely distributed in the body. cdc.gov In aquatic environments, it can be bioconcentrated in fish. epa.gov The photodegradation of DCB has also been a subject of investigation. epa.gov The dihydrochloride (B599025) salt of 3,3'-dichlorobenzidine is also a recognized chemical entity. inchem.org

3,3'-Dimethylbenzidine, commonly known as o-tolidine (B45760), is another important benzidine (B372746) derivative used as an intermediate in the production of dyes and pigments. atamanchemicals.comchemicalbook.com It is a colorless compound that can be produced through a benzidine rearrangement from a derivative of 2-nitrotoluene. atamanchemicals.comwikipedia.org Like other benzidine derivatives, its potential carcinogenicity has been a subject of study, and it is reasonably anticipated to be a human carcinogen based on animal studies. chemicalbook.comnih.gov O-tolidine has also been widely used as a reagent in analytical chemistry, for example, in the determination of chlorine in water. illinois.eduatamanchemicals.comchemicalbook.com

3,3'-Diethylbenzidine is an analogue of o-tolidine with ethyl groups instead of methyl groups. Its reaction as a colorimetric indicator for chlorine is reported to be very similar to that of o-tolidine. illinois.edu The compound and its N,N'-diacetyl derivative have been synthesized and characterized. acs.org

Benzidine itself is a foundational compound for this class of chemicals and is a known human carcinogen, historically linked to bladder cancer in industrial workers. nih.gov The oxidative activation of benzidine and its derivatives by peroxidases has been a significant area of research to understand its carcinogenic mechanism. nih.gov A wide range of benzidine derivatives have been synthesized and studied for various applications. For instance, N-substituted benzidine analogues have been investigated as high redox potential materials for aqueous organic flow batteries. nih.gov Additionally, certain benzidine derivatives have been explored for their ability to form organic long persistent luminescence crystals. scirp.org

4,4'-Dinitro-2-biphenylamine

4,4'-Dinitro-2-biphenylamine is a nitrated aromatic amine recognized for its role as an intermediate in various chemical syntheses. Its structure, featuring two nitro groups on a biphenylamine framework, enhances its reactivity and stability, making it valuable in the production of dyes, pigments, and other organic compounds. chemimpex.com This compound is particularly noted for its use in creating complex aromatic structures essential in the pharmaceutical and agrochemical industries. chemimpex.com Research has also highlighted its application in polymer chemistry, where it functions as a dye or pigment to color plastics and coatings. chemimpex.com Furthermore, it serves as a key intermediate in the manufacturing of certain high-performance explosives due to its contribution to stability and sensitivity. chemimpex.com

3,3',5,5'-Tetramethylbenzidine (TMB)

3,3',5,5'-Tetramethylbenzidine (TMB) is a non-carcinogenic substitute for benzidine that is widely used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunohistochemical techniques. mpbio.commpbio.comsigmaaldrich.com When oxidized by a peroxidase enzyme, TMB produces a pale blue soluble end product that can be measured spectrophotometrically. mpbio.commpbio.comsigmaaldrich.com The reaction can be stopped with an acid, which results in a yellow color that is also quantifiable. mpbio.commpbio.comsigmaaldrich.com This property makes TMB a sensitive and specific reagent for various assays, including the detection of blood and the quantification of hemoglobin and peroxidases. mpbio.comsigmaaldrich.com

Historical Overview of Research on Dinitrobenzidine Compounds

Research into dinitrobenzidine compounds has a long history, traditionally linked to the production of dyes and pigments. A classic method for producing this compound involved the use of benzidine as an intermediate. google.com This process typically included the acetylation of benzidine, followed by nitration and subsequent hydrolysis to yield the dinitro derivative. google.com Over the years, research has focused on developing more efficient and industrially viable production methods. google.com The reduction of this compound to 3,3'-diaminobenzidine (B165653) (DAB) has also been a significant area of study, as DAB is a crucial monomer for producing high-performance polymers like polybenzimidazoles. wikipedia.orgepo.org

Significance of this compound in Contemporary Chemical Research

This compound continues to be a compound of interest in modern chemical research due to its versatile applications.

Role as a Key Intermediate in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. msu.edu A primary application is its use in the preparation of 3,3'-diaminobenzidine (DAB), a critical building block for various materials. wikipedia.orgchembk.com The reduction of the nitro groups in this compound to amino groups can be achieved using various reducing agents, such as stannous chloride or through catalytic hydrogenation. wikipedia.orgacs.org DAB is then used to synthesize symmetrical bis-benzimidazole derivatives, which have been investigated for their potential in medicinal chemistry, including for the inhibition of gastric acid secretion. chemicalbook.comchemicalbook.com

Relevance in Polymer Science and Advanced Materials Research

In the field of polymer science and advanced materials, this compound and its derivative, 3,3'-diaminobenzidine, are instrumental. google.comutk.edu DAB, derived from the reduction of this compound, is a monomer used in the synthesis of high-performance polymers such as polybenzimidazoles (PBI). google.comwikipedia.org These polymers are known for their exceptional thermal and chemical stability, making them suitable for demanding applications in the aerospace and automotive industries. google.com Research has also explored the use of this compound in the synthesis of poly(amide-imide) copolymers. researchgate.netaminer.cn These advanced materials are investigated for their potential use in various high-tech applications, including as components for semiconductor manufacturing equipment and as heat-resistant fibers and adhesives. google.com

Considerations in Environmental and Health-Related Studies

The environmental and health aspects of dinitrobenzidine compounds are important considerations in their research and application. Nitroaromatic compounds, as a class, are known to have potential environmental and health impacts. epa.gov While specific toxicological data for this compound is not extensively detailed in the provided search results, related compounds like dinitrobenzenes are known to be toxic. cdc.govdtic.mil Benzidine itself is classified as a human carcinogen. canada.ca Therefore, handling and disposal of this compound require appropriate safety precautions to avoid environmental contamination and potential exposure. aksci.comchemicalbook.com Studies on related compounds have indicated that nitroaromatics can be hazardous, and their presence in the environment is monitored. epa.govtaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O4 B017153 3,3'-Dinitrobenzidine CAS No. 6271-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-amino-3-nitrophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-9-3-1-7(5-11(9)15(17)18)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEINMLGYDSKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036861
Record name 3,3'-Dinitrobenzidine
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Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6271-79-0
Record name 3,3′-Dinitrobenzidine
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Record name 3,3'-Dinitrobenzidine
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Record name 6271-79-0
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Record name 3,3'-Dinitrobenzidine
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Record name 3,3'-dinitro[1,1'-biphenyl]-4,4'-diamine
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Record name 3,3'-DINITROBENZIDINE
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Synthetic Methodologies and Reaction Pathways of 3,3 Dinitrobenzidine

Advanced Synthetic Approaches to 3,3'-Dinitrobenzidine

The synthesis of this compound is a critical process for the production of high-performance polymers like polybenzimidazole (PBI), which are valued for their thermal stability and use in applications such as heat-resistant fibers and fuel cell components. google.com Methodologies for its synthesis have evolved from classical approaches to more advanced and industrially viable routes, aiming to improve yield, purity, and process safety.

Nitration of Benzidine (B372746) Derivatives

A traditional and well-documented method for preparing this compound involves the direct nitration of benzidine or its derivatives. This approach leverages the foundational structure of benzidine to introduce nitro groups at the desired positions.

One of the classic synthetic pathways to this compound begins with benzidine. google.com To control the nitration reaction and prevent unwanted side reactions or oxidation of the amino groups, the amine functionalities are first protected through acetylation. Benzidine is treated with acetic anhydride (B1165640) to form N,N'-diacetylbenzidine. google.com This stable intermediate is then subjected to aromatic nitration using a nitrating agent, typically nitric acid, to introduce nitro groups at the 3 and 3' positions, yielding 3,3'-Dinitro-N,N'-diacetylbenzidine. The final step involves the hydrolysis of the acetyl protective groups to yield this compound. google.com

Reaction Scheme: Nitration of N,N'-Diacetylbenzidine

Step Reactant(s) Reagent(s) Product
1. Acetylation Benzidine Acetic Anhydride N,N'-Diacetylbenzidine
2. Nitration N,N'-Diacetylbenzidine Nitric Acid 3,3'-Dinitro-N,N'-diacetylbenzidine

Despite its straightforward chemical logic, the synthesis of this compound via the N,N'-diacetylbenzidine intermediate presents significant challenges for industrial-scale production. google.com Issues related to the handling of intermediates and the potential for by-product formation, particularly the presence of residual benzidine derivatives, make this process difficult to implement on a large scale. google.com Benzidine itself is a known carcinogen, and stringent safety protocols are required for its handling, which complicates industrial processes. The multi-step nature of the synthesis also adds to the complexity and cost of production.

Alternative Synthetic Routes

To overcome the limitations associated with the use of benzidine, alternative synthetic pathways have been developed. These routes often start from different precursors and are designed to be more industrially advantageous.

An innovative approach avoids the use of benzidine entirely, starting instead from 3,3'-dinitro-4,4'-biphenol. google.com This precursor can be synthesized by the nitration of 4,4'-biphenol. The synthesis proceeds by converting 3,3'-dinitro-4,4'-biphenol into a more reactive intermediate. In one patented method, it is reacted with a sulfamoyl chloride compound in the presence of a base. google.com The resulting dinitrobiphenyl compound is then reacted with ammonia (B1221849) to produce this compound. google.com This method is presented as an industrially useful process. google.com

Reaction Scheme: Conversion from 3,3'-Dinitrobiphenol

Step Starting Material Reagent(s) Intermediate/Product
1 3,3'-Dinitro-4,4'-biphenol Sulfamoyl Chloride, Base Dinitrobiphenyl intermediate

The reaction with ammonia is typically conducted at temperatures ranging from 90°C to 180°C. google.com The reaction can be performed with or without a solvent and is preferably carried out under an inert atmosphere, such as nitrogen or argon, to prevent coloration of the product. google.com

Another synthetic route starting from 3,3'-dinitrobiphenol involves reaction with cyclic compounds. google.com In this method, 3,3'-dinitrobiphenol is first reacted with a cyclic compound such as an ethylene (B1197577) oxide derivative or a cyclic carbonate. This step produces an intermediate like 3,3'-dinitro-4,4'-bis(2-hydroxyethoxy)biphenyl. google.com This intermediate is then reacted with ammonia to yield this compound. google.com

However, this specific pathway is noted to have industrial disadvantages. The yield of the first step to create the intermediate is often insufficient. google.com Furthermore, the subsequent reaction with ammonia requires harsh conditions, including long reaction times (e.g., 10 hours) and high temperatures (e.g., 160°C), which are not ideal for industrial-scale manufacturing. google.com The nature of the reagents also necessitates the isolation of the intermediate, adding complexity to the process. google.com

Yield Optimization and Reaction Condition Analysis

The classical and most referenced synthesis of this compound involves a multi-step process commencing with the acylation of benzidine. This is followed by nitration of the resulting N,N'-diacetylbenzidine and subsequent hydrolysis to yield the final product. The optimization of this process is paramount for industrial applications to ensure high yield and purity while minimizing the formation of byproducts.

A key factor in yield optimization is the careful control of reaction conditions during the nitration of N,N'-diacetylbenzidine. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The temperature of the reaction must be strictly controlled, as higher temperatures can lead to the formation of undesired polynitrated byproducts and decomposition of the starting material.

The table below summarizes key parameters that are often manipulated to optimize the yield of this compound in its primary synthetic routes.

ParameterInfluence on Yield and PurityTypical Range/Condition
Reactant Concentration Affects reaction rate and stoichiometry. Excess of one reactant may be used to drive the reaction to completion.Dependent on the specific synthetic route.
Temperature Crucial for controlling the rate of reaction and minimizing side reactions.Nitration of diacetylbenzidine is typically performed at low temperatures. Ammonolysis of dinitrobiphenyl occurs at elevated temperatures (90-180°C).
Reaction Time Sufficient time is required for the reaction to proceed to completion.Can range from several hours to a full day depending on the specific methodology.
Catalyst Can significantly increase the reaction rate and improve yield.Phase transfer catalysts in the ammonolysis route; Sulfuric acid in the nitration route.
Solvent The choice of solvent can influence the solubility of reactants and the reaction pathway.Inert organic solvents are often used.

Preparation of Derivatives from this compound

The primary chemical transformation of this compound is its reduction to form 3,3'-Diaminobenzidine (B165653) (DAB), a crucial monomer for high-performance polymers. Other derivatives can also be synthesized, though the reduction to DAB is the most prominent.

Reduction to 3,3'-Diaminobenzidine (DAB)

The conversion of the nitro groups in this compound to amino groups to form 3,3'-Diaminobenzidine is a critical step in the production of polybenzimidazole polymers. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. For the conversion of this compound to DAB, this process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under elevated pressure and temperature.

The efficiency of the catalytic hydrogenation is dependent on several factors, including the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and the solvent system. Proper optimization of these parameters is essential to achieve a high yield of DAB while minimizing the formation of partially reduced intermediates or other byproducts.

CatalystTypical ConditionsAdvantages
Palladium on Carbon (Pd/C) Hydrogen pressure: 1-10 atm; Temperature: 25-100°C; Solvent: Ethanol, MethanolHigh activity and selectivity.
Platinum on Carbon (Pt/C) Hydrogen pressure: 1-10 atm; Temperature: 25-100°C; Solvent: Ethanol, MethanolEffective for nitro group reduction.
Raney Nickel Hydrogen pressure: 10-50 atm; Temperature: 50-150°C; Solvent: EthanolCost-effective alternative.

Chemical reduction provides an alternative to catalytic hydrogenation for the synthesis of DAB. This method employs various reducing agents to convert the nitro groups to amines.

One of the most common and historically significant methods is the use of iron metal in the presence of an acid, such as hydrochloric acid or acetic acid. The reaction involves the oxidation of iron to ferrous ions while the nitro groups are reduced.

Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is another effective reducing agent for this transformation. This method is often favored in laboratory-scale syntheses due to its high efficiency. Zinc metal in an acidic medium can also be utilized for the reduction of aromatic nitro compounds.

The general reaction for the reduction using iron is as follows: (O₂N)₂C₁₂H₆(NH₂)₂ + 6Fe + 12H⁺ → (H₂N)₂C₁₂H₆(NH₂)₂ + 6Fe²⁺ + 4H₂O

Following the synthesis of 3,3'-Diaminobenzidine, purification is a critical step to obtain a high-purity monomer suitable for polymerization. Recrystallization is a common and effective technique for enhancing the purity of solid organic compounds like DAB.

The process involves dissolving the crude DAB in a suitable hot solvent in which it is highly soluble. As the solution cools, the solubility of DAB decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization; an ideal solvent will have a steep solubility curve for DAB, meaning it dissolves a large amount of the compound at high temperatures and a small amount at low temperatures. Water or aqueous ethanol mixtures are often used for the recrystallization of DAB. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Formation of Other Dinitrobenzidine Derivatives

While the reduction to 3,3'-Diaminobenzidine is the most prominent reaction of this compound, the nitro groups can potentially undergo other chemical transformations. For instance, partial reduction of one of the nitro groups could lead to the formation of nitro-amino derivatives, although selective reduction can be challenging.

Furthermore, the aromatic rings of this compound, being deactivated by the electron-withdrawing nitro groups, are less susceptible to further electrophilic substitution. However, nucleophilic aromatic substitution reactions at other positions on the biphenyl (B1667301) backbone could be explored, although this is less common for this particular compound. The primary focus of the chemistry of this compound remains its role as a precursor to 3,3'-Diaminobenzidine.

Diversity-Oriented Synthesis (DOS) Strategies involving this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecules, often inspired by natural products. nih.gov The goal of DOS is to populate chemical space with a wide array of molecular scaffolds to facilitate the discovery of new biologically active compounds. cam.ac.uk A key principle in DOS is the use of branching pathways from common intermediates to generate skeletal diversity. nih.gov

While the direct application of this compound as a central scaffold in published DOS strategies for generating novel 3-dimensional fragment collections is not extensively documented, its inherent structural features suggest its potential as a valuable building block. The biphenyl core provides a rigid framework, and the two nitro groups offer handles for a variety of chemical transformations, allowing for the divergent synthesis of a library of compounds.

The development of novel 3-dimensional (3D) fragment collections is a critical area in modern drug discovery. nih.gov Fragments with greater 3D complexity are thought to offer improved selectivity and physicochemical properties compared to their flatter, aromatic counterparts. chemdiv.com DOS is particularly well-suited for the construction of such 3D fragment libraries. nih.gov

The rigid biphenyl backbone of this compound, with its defined dihedral angle, provides a starting point for the construction of non-planar molecules. The nitro groups can be reduced to amines, which can then be functionalized to introduce a variety of substituents, potentially leading to the formation of complex, polycyclic systems. For instance, intramolecular cyclization reactions following the modification of the amino groups could lead to novel heterocyclic scaffolds with significant 3D character.

StrategyPotential Outcome with this compound
Branching PathwaysConversion of the dinitro compound to a diamine, followed by differential functionalization of the amino groups to create a diverse set of derivatives.
Intramolecular CyclizationsFormation of novel, rigid polycyclic scaffolds with defined 3D geometries.
Stereochemical DiversityIntroduction of chiral centers during the functionalization of the biphenyl core to generate a library of stereoisomers.

Fragment-Based Drug Discovery (FBDD) has emerged as a successful approach for the identification of lead compounds. frontiersin.org FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. acs.org These initial hits are then optimized and grown into more potent drug candidates.

While there is no specific mention in the available literature of this compound itself being used as a fragment in FBDD screening libraries, its derivatives could potentially serve this purpose. A key aspect of FBDD is the exploration of chemical space, and the inclusion of fragments with diverse shapes and functionalities is crucial. acs.org The biphenyl scaffold is a common motif in bioactive molecules, and derivatives of this compound could provide unique binding interactions.

FBDD ApplicationRelevance of this compound Derivatives
Fragment Library DesignCould contribute to the diversity of fragment libraries, particularly in terms of rigid, non-planar scaffolds.
Hit-to-Lead OptimizationThe functional groups on the biphenyl core could serve as vectors for fragment growth and optimization.
Exploring Binding PocketsThe defined geometry of the biphenyl scaffold could allow for the probing of specific regions within a protein's binding site.

Mechanistic Studies of this compound Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for controlling the reaction outcome and optimizing yields. This includes understanding the role of catalysts and the factors that govern stereochemistry and regioselectivity.

The synthesis of substituted benzidines can be achieved through various catalytic methods. For instance, the Ullmann reaction and Suzuki coupling are well-established methods for the formation of biaryl compounds. nih.govrsc.org While specific catalytic mechanisms for the direct synthesis of this compound are not detailed in the provided search results, analogous reactions for substituted biphenyls can provide insights.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biphenyl derivatives with high efficiency and selectivity. rsc.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome of the reaction.

The synthesis of substituted biphenyls often raises issues of stereochemistry and regioselectivity. Atropisomerism can occur in ortho-substituted biphenyls where rotation around the single bond connecting the two aryl rings is restricted. slideshare.net While this compound itself is not chiral, the introduction of different substituents at the ortho positions could lead to the formation of atropisomers. The stereoselective synthesis of such derivatives would require the use of chiral catalysts or auxiliaries. chemrxiv.org

Regioselectivity is a critical factor in the synthesis of this compound, particularly during the nitration of a biphenyl precursor. The directing effects of existing substituents on the biphenyl ring will determine the position of the incoming nitro groups. For example, the nitration of biphenyl itself can lead to a mixture of ortho, meta, and para isomers, and controlling the regioselectivity to favor the 3 and 3' positions can be challenging. spu.eduspu.edusemanticscholar.org The use of specific nitrating agents and reaction conditions can help to control the regiochemical outcome. google.comrsc.org

Advanced Applications in Materials Science and Polymer Chemistry

Utilisation as a Monomer in Polymer Synthesis

3,3'-Diaminobenzidine (B165653) (DAB), derived from 3,3'-Dinitrobenzidine, is a key monomer in the synthesis of several classes of high-performance polymers. Its rigid, aromatic structure imparts exceptional thermal and chemical stability to the resulting polymer chains.

Aromatic polyamides, known for their high strength and thermal resistance, can be synthesized using 3,3'-diaminobenzidine. The typical method for preparing these polyamides is through a low-temperature solution polycondensation reaction. This process involves reacting the diamine with an aromatic diacid chloride in a polar aprotic solvent. scielo.br

In a specific application, poly(amide-imide) copolymers have been synthesized using a diacid derived from this compound and isophthaloyl chloride. researchgate.net These copolymers were found to be soluble in polar solvents such as N-methyl-2-pyrrolidone (NMP) and N,N'-dimethylformamide (DMF) and were amorphous in nature. researchgate.net Thermal analysis of these copolymers revealed high glass transition temperatures (Tg) in the range of 247-298°C and 10% weight loss temperatures between 443-520°C in a nitrogen atmosphere, indicating significant thermal stability. researchgate.net

The general reaction for the synthesis of polyamides from a diamine and a diacid chloride is as follows: n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar-NHOC-Ar'-CO-]ₙ + 2n HCl (where Ar represents the backbone of 3,3'-diaminobenzidine)

Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for demanding applications. researchgate.netzeusinc.com The synthesis of polyimides from 3,3'-diaminobenzidine typically follows a conventional two-step process.

The first step involves the reaction of the diamine (DAB) with a tetracarboxylic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature. This reaction forms a soluble precursor polymer, a poly(amic acid) (PAA). nih.govnasa.gov In the second step, this PAA solution is processed into a film or coating and then converted into the final polyimide through a process called imidization. This can be achieved either by heating at elevated temperatures (thermal imidization) or by using chemical dehydrating agents at lower temperatures. nasa.gov

A variety of dianhydrides can be used to react with DAB, allowing for the tailoring of the final polymer's properties. Common examples include:

Pyromellitic dianhydride (PMDA)

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)

The combination of rigid aromatic and imide structures in polyimides results in polymers with high glass transition temperatures (Tg) and exceptional thermo-oxidative stability. researchgate.net This makes them ideal materials for aerospace applications where components are exposed to extreme temperatures. researchgate.net Polyimides derived from aromatic diamines like DAB exhibit superior thermal stability compared to those with cycloaliphatic structures. nih.gov The inherent thermal resistance of these polymers allows them to be used in fabricating lightweight, durable composite materials for aircraft and spacecraft. researchgate.net

The thermal properties of polyimides are a key indicator of their performance in high-temperature environments. High decomposition temperatures and glass transition temperatures are critical for maintaining structural integrity.

Polymer System (Dianhydride-Diamine)Glass Transition Temperature (Tg)5% Weight Loss Temperature (T5)10% Weight Loss Temperature (T10)
MDI-6FDA238°C574°C623°C
Various Aromatic PIs230-263°C480-533°C (5%)-
Poly(amide-imide) from this compound derivative247-298°C-443-520°C
Kapton (Reference)378°C647°C680°C

Data compiled from multiple sources for illustrative purposes of typical aromatic polyimide thermal performance. researchgate.netrsc.orgdtu.dk

The excellent properties of polyimides are leading to their increased use in the automotive sector, particularly with the growth of electric vehicles and advanced in-car electronics. Polyimide films are utilized as substrates for flexible copper-clad laminates (FCCL), which are essential for manufacturing flexible printed circuits (FPCs). FPCs offer significant advantages over traditional rigid circuit boards, including space and weight savings, improved heat dissipation, and the ability to fit into complex three-dimensional spaces within a vehicle's electronic systems. The high-temperature rating and superior dimensional stability of polyimides ensure the reliability of these circuits in the demanding automotive environment.

This compound is a key precursor for the synthesis of Polybenzimidazole (PBI), a class of exceptionally stable heterocyclic polymers. researchgate.net The synthesis first requires the chemical reduction of this compound to form the tetra-functional monomer, 3,3'-diaminobenzidine (DAB). biosynth.com PBI is renowned for its outstanding thermal and chemical stability, making it a material of choice for severe environments, such as those found in aerospace, firefighting protective apparel, and industrial filtration. researchgate.net The rigid benzimidazole (B57391) structure formed during polymerization contributes to these high-performance characteristics.

The commercial production of PBI often involves a two-stage melt polymerization process. In this process, 3,3'-diaminobenzidine (or a similar aromatic tetraamine) is reacted with a dicarboxylic acid derivative, such as diphenyl isophthalate.

The reaction proceeds through a polycondensation mechanism. The reactants are heated in a first stage to a temperature above the melting point of the tetraamine, allowing the initial polymerization to occur and the viscosity of the mixture to increase. dtu.dk This forms a prepolymer. The prepolymer is then cooled, crushed, and heated again in a second stage at a higher temperature to complete the polymerization and achieve a high molecular weight PBI polymer. dtu.dk This method produces a polymer with excellent thermal stability, suitable for spinning into high-performance fibers.

Precursor for Polybenzimidazole (PBI)

Applications in Semiconductor and Flat Panel Display Manufacturing

Wholly aromatic polyimides (PIs) are extensively used as dielectric and insulating materials in the fabrication of semiconductors and flat panel displays due to their outstanding thermal stability, low dielectric constant, and excellent mechanical properties. researchgate.netresearchgate.net These polymers are synthesized through a polycondensation reaction between a dianhydride and an aromatic diamine. azom.com

The rigid and aromatic structure of monomers derived from the benzidine (B372746) family, including 3,3'-Diaminobenzidine (the reduction product of this compound), makes them prime candidates for creating polyimides with superior performance characteristics. The incorporation of such monomers into the polymer backbone enhances thermal resistance, a critical requirement for materials used in multi-layer integrated circuits and flexible electronic displays that undergo high-temperature processing steps. researchgate.netmdpi.com Polyimides serve as stress buffer coatings, passivation layers, and insulating films, protecting sensitive electronic components and ensuring the reliability of the final device. researchgate.net

Table 1: Role of Polyimides in Electronic Manufacturing

Application Function of Polyimide Key Property Conferred by Monomer
Semiconductor Manufacturing Dielectric layers, Passivation layers High thermal stability, Electrical insulation
Flat Panel Displays Substrates for flexible displays, Alignment layers Optical transparency, Mechanical flexibility

| Flexible Printed Circuits | Insulating film substrates | Chemical resistance, Durability |

Role in Heat-Resistant Fibers and Adhesives

The quest for materials that can perform under extreme temperatures has led to the development of advanced heat-resistant fibers and adhesives, where derivatives of this compound play a significant role. The derivative 3,3'-Diaminobenzidine (DAB) is a foundational monomer for synthesizing high-performance polymers like polybenzimidazoles (PBI) and aramids (aromatic polyamides). nbinno.com

Polybenzimidazole is renowned for its exceptional thermal and chemical stability, retaining its integrity at temperatures exceeding 500°C. This makes it an ideal material for applications in aerospace, such as components for spacecraft, and for manufacturing protective clothing for firefighters and industrial workers. nbinno.com Similarly, aramid fibers, which can be synthesized using DAB as a comonomer, exhibit a unique combination of high strength, stiffness, and thermal resistance. researchgate.nettextilelearner.net These properties are critical for reinforcing composite materials used in automotive and aerospace applications, as well as for producing ballistic-resistant body armor. textilelearner.netnih.gov The stability of these polymers also translates to their use in high-temperature structural adhesives, where maintaining bond strength under thermal stress is paramount. google.com

Emerging Applications in Fuel Cells and Carbon Dioxide Absorption Membranes

The development of clean energy technologies and carbon capture solutions represents a growing area of materials science. Polymers derived from this compound are being explored for their potential in these emerging fields.

Fuel Cells (Hydrogen Conductors): In high-temperature proton-exchange membrane fuel cells (PEMFCs), the membrane is a critical component that facilitates the transport of protons while preventing the mixing of fuel and oxidant. mdpi.com Aromatic polymers, known for their thermal and chemical robustness, are often functionalized with acidic groups to induce proton conductivity. mdpi.com Polybenzimidazole (PBI), synthesized from 3,3'-Diaminobenzidine, is a leading candidate for high-temperature PEMs. Its inherent thermal stability allows fuel cells to operate at elevated temperatures (120-200°C), which offers advantages such as improved reaction kinetics and higher tolerance to fuel impurities. doe.govrsc.org

Carbon Dioxide Absorption Membranes: Polymeric materials are being intensively investigated for their use in membranes and sorbents for post-combustion CO2 capture. researchgate.netgoogle.com The goal is to separate CO2 from flue gas streams, primarily nitrogen. doe.gov Polymeric sorbents like PBI have shown promise for CO2 capture and separation from mixed gas streams. doe.gov The nitrogen-rich structure of PBI provides sites for interaction with CO2 molecules, facilitating selective adsorption. These materials can be fabricated into membranes or porous sorbents with high surface areas, offering potential for efficient and cost-effective carbon capture processes. sc.educore.ac.uk

Integration in Functional Materials Research

Development of Polymeric Sorbents

The unique chemical structure of this compound's derivative, 3,3'-Diaminobenzidine, makes it a valuable precursor for creating specialized polymeric sorbents. These materials are designed with specific functionalities for targeted applications in separation science and environmental remediation.

Covalent Organic Frameworks (COFs) derived from this compound

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures and large surface areas. mdpi.comnih.gov They are constructed from organic building blocks linked by strong covalent bonds. The geometry of the building blocks dictates the topology and pore size of the resulting framework. researcher.life

3,3'-Diaminobenzidine, with its tetrahedral geometry and four reactive amine groups, is an ideal monomer for the synthesis of three-dimensional COFs. mdpi.com The polycondensation of DAB with complementary linkers, such as aldehydes or boronic acids, can lead to the formation of robust, porous networks with precisely defined structures. nrel.gov These COFs exhibit high thermal stability and permanent porosity, making them attractive for applications in gas storage, catalysis, and sensing. researcher.life The ability to tailor the chemical environment within the pores by selecting appropriate building blocks allows for the design of COFs with specific functionalities.

Table 2: Properties and Applications of COFs

Property Description Potential Application
High Porosity Large internal surface area and void space. Gas storage (H₂, CO₂, CH₄)
Crystallinity Long-range ordered structure. Selective molecular separations
Tunable Functionality Chemical nature of pores can be pre-designed. Heterogeneous catalysis, Chemical sensing

| Thermal Stability | Strong covalent bonds provide resistance to high temperatures. | Use in high-temperature processes |

Application in Solid Phase Extraction for Speciation Analysis

Solid Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix before analysis. chromatographyonline.com The selectivity of the SPE process is determined by the sorbent material. nih.gov Polymeric sorbents derived from this compound offer a platform for creating highly selective materials for the speciation analysis of metal ions.

Speciation analysis involves determining the different physicochemical forms of an element, such as its oxidation state or its presence in different organic complexes, which dictates its toxicity and bioavailability. Polymers and COFs synthesized from 3,3'-Diaminobenzidine possess nitrogen-containing functional groups within their backbone that can act as chelation sites for metal ions. mdpi.com By further functionalizing these polymers, sorbents can be developed with a high affinity for specific metal species. dntb.gov.uanih.gov

For example, these functionalized sorbents can be packed into SPE cartridges to selectively retain a particular oxidation state of a metal (e.g., Cr(VI) vs. Cr(III)) from a water sample, while allowing other forms to pass through. nih.gov The retained species can then be eluted and quantified, providing crucial information for environmental monitoring and toxicology studies. mdpi.com

Potential in Advanced Material Synthesis (e.g., Aerogels)

There is currently no available scientific literature detailing the synthesis or properties of aerogels derived from this compound. The development of polymer aerogels typically involves the formation of a cross-linked polymer network from suitable monomers, followed by a drying process that preserves the porous structure. While aromatic polyimides, in general, have been used to create thermally stable and mechanically robust aerogels, the specific use of this compound as a monomer for this purpose has not been reported. Research in this area would be required to determine its suitability and the potential properties of the resulting aerogels.

Research in Optoelectronic and Electronic Materials

Detailed research findings on the application of this compound-derived polymers in optoelectronic and electronic materials are not present in the current body of scientific literature. The optoelectronic properties of polymers are heavily dependent on their molecular structure, including the nature of the monomer units, the degree of conjugation, and the presence of electron-donating or electron-withdrawing groups. The nitro groups in this compound are strongly electron-withdrawing, which would significantly influence the electronic structure of any resulting polymer. However, without experimental or theoretical studies on polymers specifically synthesized from this compound, their potential performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or transistors remains uncharacterized.

Structure-Property Relationships in this compound Derived Polymers

A comprehensive understanding of the structure-property relationships in polymers requires extensive synthesis and characterization data. For polymers derived from this compound, such data is not currently available.

The anticipated influence of the this compound monomer on polymer properties would stem from several key structural features:

Rigidity: The biphenyl (B1667301) core of the molecule would impart significant rigidity to the polymer backbone.

Nitro Groups: The two nitro (-NO2) groups are strong electron-withdrawing substituents. Their presence would be expected to:

Increase the polymer's glass transition temperature (Tg) and enhance its thermal stability.

Influence solubility, likely decreasing it in common organic solvents.

Significantly alter the electronic properties, such as electron affinity and ionization potential, which are critical for optoelectronic applications.

Potentially create strong intermolecular interactions through dipole-dipole forces.

To systematically understand the structure-property relationships, a series of polymers would need to be synthesized and characterized. Below is a hypothetical data table outlining the types of data that would be necessary to collect for such an analysis.

Table 1: Hypothetical Characterization Data for a this compound-Based Polyimide

Property Measurement Hypothetical Value/Observation
Thermal Properties
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC) Potentially > 300 °C
5% Weight Loss Temperature (TGA) Thermogravimetric Analysis (TGA) Expected to be high, indicating good thermal stability
Mechanical Properties
Tensile Strength Tensile Testing Dependent on molecular weight and processing
Young's Modulus Tensile Testing Likely high due to rigid backbone
Elongation at Break Tensile Testing Likely low, indicating a brittle nature
Optical Properties
UV-Vis Absorption (λmax) UV-Vis Spectroscopy Would be influenced by the nitro groups and conjugation
Optical Band Gap Tauc Plot from UV-Vis data Crucial for determining semiconductor properties
Electrical Properties
Dielectric Constant Dielectric Spectroscopy Important for applications in microelectronics

Without experimental data, any discussion on the structure-property relationships of polymers derived from this compound remains speculative.

Toxicological and Environmental Impact Research

Metabolism and Biotransformation Pathways

Enzymatic Biotransformation in Biological Systems

The enzymatic biotransformation of 3,3'-Dinitrobenzidine in biological systems is a critical area of research for understanding its toxicokinetics and potential for detoxification or bioactivation. While direct studies on this compound are limited, research on analogous nitroaromatic compounds provides significant insights into the probable metabolic pathways.

Nitroaromatic compounds are known to be metabolized by a variety of enzymes present in microorganisms and mammals. The primary enzymatic reaction is the reduction of the nitro groups to amino groups. This process is catalyzed by a group of enzymes known as nitroreductases. These enzymes can be found in both aerobic and anaerobic bacteria and in the hepatic tissues of mammals. The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.

In mammalian systems, enzymes such as xanthine (B1682287) oxidase and DT-diaphorase have been implicated in the reduction of nitroaromatic compounds. For instance, in vitro studies on the structurally similar compound 1,3-dinitrobenzene (B52904) (1,3-DNB) have demonstrated its reduction to 3-nitroaniline (B104315) by cytosol from the small intestinal mucosa of rats. nih.gov This reaction was found to be catalyzed by enzymes such as DT-diaphorase, glutathione (B108866) reductase, or xanthine oxidase. nih.gov Purified xanthine oxidase was shown to directly catalyze the reduction of 1,3-DNB. nih.gov Given the structural similarities, it is plausible that this compound undergoes a similar enzymatic reduction in biological systems, leading to the formation of mono-amino and di-amino derivatives.

The table below summarizes the key enzymes involved in the biotransformation of nitroaromatic compounds, which are likely relevant to the metabolism of this compound.

Enzyme FamilyBiological SystemPotential Role in this compound Metabolism
NitroreductasesBacteria, Mammalian TissuesReduction of nitro groups to amino groups
Xanthine OxidaseMammalian TissuesCatalysis of nitro group reduction
DT-DiaphoraseMammalian TissuesPotential involvement in nitro group reduction
Glutathione ReductaseMammalian TissuesPotential involvement in nitro group reduction

Environmental Fate and Persistence Studies

The environmental fate and persistence of this compound are determined by a combination of physical, chemical, and biological processes. These include its potential to accumulate in organisms, its susceptibility to degradation by microorganisms and light, and its movement through different environmental compartments.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration of the chemical in the organism's tissues. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). A high Kow value suggests a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate.

The table below presents the bioaccumulation data for the related compound 1,3-Dinitrobenzene.

CompoundLog KowBioconcentration Factor (BCF)OrganismIndication for this compound
1,3-Dinitrobenzene1.5274.13Guppy (Poecilia reticulata)Low bioaccumulation potential is expected.

Biodegradation Mechanisms and Products

The biodegradation of this compound by microorganisms is a key process in its environmental degradation. While specific studies on this compound are scarce, the biodegradation of nitroaromatic compounds has been extensively studied.

Microorganisms, particularly bacteria, have evolved various strategies to metabolize nitroaromatic compounds. Under anaerobic conditions, the primary mechanism is the reduction of the nitro groups to amino groups, proceeding through nitroso and hydroxylamine intermediates. nih.gov This process can be carried out by a wide range of bacteria, including species of Desulfovibrio and Clostridium. nih.gov

Under aerobic conditions, bacteria can employ different strategies. Some bacteria can initiate the degradation process by adding a hydride ion to the aromatic ring, which leads to the elimination of a nitrite (B80452) group. nih.gov Other aerobic pathways involve the action of monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring and facilitate the removal of the nitro group. nih.gov

For dinitro and trinitro compounds, the reduction of the aromatic ring is a known bacterial degradation strategy. nih.gov It is plausible that microorganisms capable of degrading other dinitroaromatic compounds could also transform this compound through similar enzymatic pathways, ultimately leading to the formation of aminobenzidine derivatives and subsequent ring cleavage.

Photodegradation Pathways

Photodegradation, or the breakdown of a chemical by light, can be a significant environmental fate process for compounds that absorb light in the solar spectrum. While specific studies on the photodegradation of this compound are not available, research on the structurally similar compound 3,3'-dichlorobenzidine (B165656) (DCB) provides valuable insights.

Studies have shown that DCB is rapidly degraded in aqueous solutions when exposed to natural or simulated sunlight. epa.gov This suggests that photodegradation could be a major pathway for the destruction of such benzidine (B372746) derivatives in aquatic environments. The photodegradation of DCB is reported to generate benzidine as an intermediate product. epa.gov It is reasonable to hypothesize that this compound would also be susceptible to photodegradation in sunlit surface waters, potentially leading to the formation of various degradation products through photochemical reactions.

Transport in Environmental Compartments (e.g., Aquatic Environments)

The transport of this compound in environmental compartments such as soil and water is governed by its physical and chemical properties, including its water solubility and its tendency to adsorb to soil and sediment particles.

Information on the mobility of this compound is limited. However, studies on the related compound 3,3'-dichlorobenzidine (DCB) indicate that it is strongly adsorbed to soil and is therefore highly immobile. epa.gov This strong adsorption to soil and sediment particles would limit its transport in aquatic environments and reduce its bioavailability. The partitioning of another related compound, 1,3-dinitrobenzene, in water is predicted to be predominantly in the water column, with less than 1% adsorbing to suspended solids and sediment. nih.gov Given these contrasting behaviors of similar compounds, specific studies are needed to determine the precise transport characteristics of this compound.

Ecotoxicological Assessments

Ecotoxicological assessments are crucial for understanding the potential adverse effects of this compound on aquatic and terrestrial ecosystems. Due to a lack of specific ecotoxicity data for this compound, data from related nitroaromatic compounds are used to infer its potential environmental risk.

Studies on 1,3-dinitrobenzene (1,3-DNB) have shown it to be toxic to aquatic organisms. The acute toxicity of 1,3-DNB to fish, as measured by the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms), has been reported to be in the range that would classify it as toxic to aquatic life. Similarly, 3,3'-dichlorobenzidine (DCB) has been shown to be toxic to aquatic organisms, with reported IC50 (the concentration that causes a 50% inhibition of a biological process) and LC100 (the concentration that is lethal to 100% of the test organisms) values indicating its potential for adverse effects in aquatic ecosystems. researchgate.net

The table below summarizes the available ecotoxicity data for related compounds, which can provide an indication of the potential ecotoxicity of this compound.

CompoundOrganismEndpointValue (mg/L)
1,3-DinitrobenzeneFish96-hour LC50Toxic (specific value not provided)
3,3'-DichlorobenzidineBacteriaIC50 (Microtox assay)0.06
3,3'-DichlorobenzidineBluegill sunfish (Lepomis macrochirus)48-hour LC1002

Toxicity to Aquatic Organisms

While specific toxicological data for this compound in aquatic organisms is limited in publicly available literature, the broader category of dinitrobenzene compounds is recognized as being very toxic to aquatic life, often with long-lasting effects. To assess the potential aquatic toxicity of this compound, a read-across approach is often employed, using data from structurally similar compounds such as benzidine and its derivatives.

For instance, studies on the parent compound, benzidine, have established its toxicity to freshwater aquatic life, with acute toxicity observed at concentrations as low as 2,500 µg/L epa.govepa.gov. The U.S. Environmental Protection Agency (EPA) has set an ambient water quality criterion for benzidine at 0.1 µg/L to protect human health from the potential carcinogenic effects of exposure through water and aquatic organism consumption epa.gov.

Data for 3,3'-Dichlorobenzidine, a structurally related benzidine derivative, further informs the potential aquatic risk. While one assessment concluded that 3,3'-Dichlorobenzidine likely poses a negligible risk to aquatic organisms, it also noted a high bioconcentration factor of approximately 500 in bluegill sunfish, indicating that the chemical can accumulate in aquatic life who.int. Another study reported a 48-hour LC100 (the concentration that is lethal to 100% of the test organisms) of 2 mg/L for bluegill sunfish exposed to 3,3'-Dichlorobenzidine canada.ca.

The following interactive table summarizes available aquatic toxicity data for compounds structurally related to this compound.

Impact on Terrestrial Ecosystems

Information regarding the specific impact of this compound on terrestrial ecosystems is scarce. However, general knowledge about nitroaromatic compounds and benzidine derivatives provides some insight into their potential effects on soil environments. Nitroaromatic compounds can be toxic to soil invertebrates, though the toxicity varies depending on the specific compound and soil conditions nih.gov.

For related compounds, it has been noted that 3,3'-Dichlorobenzidine has a strong tendency to bind to soil and sediment, which can reduce its mobility and potential for leaching into groundwater nih.gov. Benzidine also adheres strongly to soil particles, which limits its movement into groundwater ebsco.com. While this binding can reduce the risk of water contamination, it can lead to the accumulation of these compounds in the soil, posing a potential risk to soil-dwelling organisms and plants.

One study on various dinitrotoluenes and trinitrobenzene in a sandy loam soil provided some data on their toxicity to the soil invertebrate Enchytraeus crypticus. The study found that the toxicity of these compounds could be influenced by weathering and aging in the soil nih.gov. This suggests that the environmental risk of nitroaromatic compounds in terrestrial ecosystems may change over time.

Due to the lack of direct data for this compound, further research is needed to fully understand its potential impact on terrestrial ecosystems.

Risk Assessment Frameworks for Dinitrobenzidine Compounds

A tiered risk assessment approach generally begins with a conservative screening level assessment and progresses to more detailed and complex assessments if a potential risk is identified nih.govchemrade.nlnanofase.euresearchgate.netresearchgate.net.

Tier 1: This initial screening phase uses simple, conservative models and available data to quickly identify chemicals that are unlikely to pose a risk. If the predicted exposure is well below the concentration known to cause adverse effects, no further assessment may be necessary.

Higher Tiers: If the Tier 1 assessment indicates a potential concern, more complex and realistic assessments are conducted. This may involve gathering more detailed data on the chemical's toxicity and environmental fate, as well as more refined exposure modeling chemrade.nl.

Data from structurally similar chemicals (read-across).

Results from various types of toxicological studies (e.g., in vivo, in vitro).

Information on the chemical's physical and chemical properties.

Data on potential exposure pathways.

For carcinogenic compounds like benzidine and its derivatives, risk assessment frameworks also incorporate an evaluation of the chemical's carcinogenic potential who.intnih.govresearchgate.net. The International Agency for Research on Cancer (IARC) and other regulatory bodies classify chemicals based on the strength of the evidence for their carcinogenicity who.intnih.gov. Benzidine itself is classified as a known human carcinogen nih.govnih.gov. Dyes that can be metabolized to benzidine are also considered to pose a carcinogenic hazard epa.gov. Given that this compound is a derivative of benzidine, its potential carcinogenicity would be a key consideration in any risk assessment.

Analytical Methodologies for 3,3 Dinitrobenzidine and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For 3,3'-Dinitrobenzidine and its metabolites, several chromatographic methods are employed, each with specific advantages depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds like this compound. dtic.mil Its applicability is due to the relative water solubility and the presence of a UV chromophore in the molecule, making it suitable for direct injection reversed-phase HPLC (RP-HPLC). dtic.mil

In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase. For nitroaromatic compounds, mobile phases often consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile. dtic.milenergetic-materials.org.cn The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as these compounds absorb light in the ultraviolet region of the spectrum. dtic.milcdc.gov For instance, a method for a related compound, 1,3,5-trinitrobenzene (B165232) (TNB), utilized a mobile phase of 60% methanol in water with UV detection at 254 nm. dtic.mil The sensitivity of HPLC methods can be very high, with detection limits reaching the low µg/L range. nih.gov

Table 1: Example HPLC Conditions for Nitroaromatic Compound Analysis

Parameter Condition Source
Column Hypersil ODS2 (250 mm×4.6 mm, 5 µm) energetic-materials.org.cn
Mobile Phase Acetonitrile/water (55:45 v/v) energetic-materials.org.cn
Flow Rate 1.2 mL/min energetic-materials.org.cn
Detection UV at 240 nm energetic-materials.org.cn
Column Temp. 25 °C energetic-materials.org.cn

| Injection Vol. | 10 µL | energetic-materials.org.cn |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of nitroaromatic compounds. dtic.mil It is particularly suitable for volatile and thermally stable compounds. Samples are typically extracted from their matrix using an organic solvent before being injected into the GC system. epa.gov The separation occurs in a capillary column, and detection is often performed using an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which are highly sensitive to nitro-containing compounds. dtic.milcdc.govepa.gov

High-resolution gas chromatography (HRGC) combined with ECD is considered one of the best methods for the determination of dinitrobenzene and its metabolites in biological samples like blood and urine, with detection limits in the parts-per-billion (ppb) range. cdc.gov The choice of column is critical for achieving good separation; for example, a DB-5 column has been noted for its ability to resolve isomers like 1,3-dinitrobenzene (B52904). epa.gov

Table 2: Example GC System Configuration

Component Specification Source
Column 30 m Agilent J&W HP-5MS Ultra Inert cdc.gov
Carrier Gas Helium cdc.gov
Inlet Temp. 250 °C cdc.gov
Oven Program Hold at 110°C, ramp to 150°C, then to 300°C cdc.gov

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | cdc.govcdc.gov |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their hydrodynamic volume or size in solution. phenomenex.comcytivalifesciences.com The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. phenomenex.com

While SEC is a cornerstone for the analysis of large biomolecules like proteins and polymers, its direct application for a small molecule like this compound is less common. phenomenex.comlcms.cz However, it can be a valuable tool in the study of its metabolites, particularly if they form conjugates with larger endogenous molecules such as proteins or glutathione (B108866). In such cases, SEC could be used to isolate these larger adducts from the complex biological matrix for further analysis. cytivalifesciences.com The technique is considered the mildest of all chromatography methods as it does not involve binding to the stationary phase, which is beneficial for maintaining the integrity of biological complexes. cytivalifesciences.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique often used for qualitative analysis and for optimizing separations for column chromatography. tifr.res.inanalyticaltoxicology.com In TLC, a stationary phase (commonly silica (B1680970) gel G) is coated as a thin layer on a solid support like a glass plate. tifr.res.inepa.gov The sample is spotted at the base of the plate, which is then placed in a chamber containing a shallow pool of the mobile phase (eluant). tifr.res.in

For the separation of nitro compounds, various solvent systems can be employed. For example, a mixture of benzene (B151609), petroleum ether, and methanol has been used as an eluant system for separating various nitro compounds on silica gel. epa.gov After the solvent moves up the plate, the separated spots are visualized. Many nitroaromatic compounds are UV active and can be seen under a UV lamp. tifr.res.in Alternatively, visualization can be achieved by spraying the plate with a reagent that reacts with the compounds to produce colored spots. For instance, nitrobenzene (B124822) can be reduced on the TLC plate using stannous chloride and then diazotized and coupled with β-naphthol to yield a colored spot, a method that can be adapted for other nitroaromatics. ijcps.org

Spectrometric Methods

Spectrometric methods are indispensable for the structural elucidation and sensitive detection of analytes. When coupled with chromatographic techniques, they provide a high degree of certainty in identification and quantification.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. nih.gov It is widely used for the identification and quantification of this compound and its metabolites due to its exceptional sensitivity and selectivity. cdc.gov MS is almost always coupled with a separation technique, most commonly GC (GC-MS) or HPLC (LC-MS). cdc.govijpras.com

GC-MS is a robust method for analyzing volatile metabolites. The EPA recommends GC-MS for its selectivity and sensitivity in detecting nitroaromatic compounds. cdc.gov LC-MS is particularly useful for analyzing less volatile and thermally labile metabolites, including conjugates formed during metabolic processes. ijpras.commdpi.com High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR), provide highly accurate mass measurements, which greatly aids in determining the elemental composition of unknown metabolites. nih.govijpras.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected parent ion and analyzing its product ions, which is crucial for identifying the structure of metabolites. ijpras.com

Table 3: Common Mass Spectrometry Ionization and Analyzer Types

Technique Description Application
Electron Ionization (EI) Hard ionization technique used in GC-MS that produces many fragments, providing a detailed mass spectrum for library matching. Identification of volatile compounds.
Electrospray Ionization (ESI) Soft ionization technique used in LC-MS suitable for polar, less volatile, and large molecules. Analysis of polar metabolites and conjugates.
Quadrupole (Q) Mass analyzer that filters ions based on their m/z ratio; often used in tandem MS (QqQ) for quantification. Targeted quantitative analysis.
Time-of-Flight (TOF) Mass analyzer that measures the time it takes for an ion to travel a fixed distance, providing high resolution and mass accuracy. Accurate mass measurement and identification of unknowns.

| Orbitrap | High-resolution mass analyzer that traps ions in an orbital motion around a central electrode. | Metabolomics and structural elucidation. nih.govijpras.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹³C NMR spectroscopy identifies the chemically distinct carbon atoms within the molecule's structure.

In a ¹³C NMR spectrum of this compound, each unique carbon environment produces a distinct signal, or resonance, at a specific chemical shift (δ), measured in parts per million (ppm). The chemical shift is influenced by the local electronic environment of the carbon atom. Electron-withdrawing groups, such as the nitro group (-NO₂), cause a "deshielding" effect, shifting the resonance of nearby carbon atoms to a higher chemical shift (downfield). Conversely, electron-donating groups, like the amino group (-NH₂), cause an upfield shift.

The analysis of aromatic compounds by NMR involves predicting chemical shifts using established rules and substituent effects. The conversion of a functional group, for instance, from an electron-withdrawing to an electron-donating group, leads to distinct and predictable upfield shifts in the chemical shifts of the aromatic protons and carbons. oxinst.com The spectrum for this compound is typically recorded using a deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), which is itself visible in the spectrum but its known peak position allows it to be disregarded. spectrabase.comchemrevise.org Tetramethylsilane (TMS) is commonly used as a reference standard to calibrate the spectrum, with its signal set to 0 ppm. chemrevise.org

Table 1: ¹³C NMR Spectral Data for this compound

Parameter Value
Compound Name This compound
Formula C₁₂H₁₀N₄O₄
Solvent Dimethyl sulfoxide-d₆
Reference Tetramethylsilane (TMS)
Source of Sample Aldrich Chemical Company, Inc.

Data sourced from SpectraBase. spectrabase.com

UV/Vis Spectroscopy

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the nitro groups (-NO₂) and the aromatic benzene rings constitute the primary chromophores.

The UV/Vis spectra of nitroaromatic compounds are typically characterized by distinct absorption bands corresponding to different electronic transitions. rsc.org These transitions include:

n→π* transitions: These are typically weak absorptions occurring at longer wavelengths (around 350 nm). They involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital.

π→π* transitions: These are much stronger absorptions that occur at shorter wavelengths. They involve the excitation of an electron from a π bonding orbital to an anti-bonding π* orbital within the benzene ring and nitro group systems. Strong absorptions for similar molecules are observed around 250 nm. rsc.org

The solvent used can influence the position of these absorption bands, a phenomenon known as solvatochromism. rsc.org While specific experimental spectra for this compound are not detailed in the provided context, the analysis of similar molecules like nitrobenzaldehydes provides a strong basis for assigning the characteristic absorption bands. rsc.org

Table 2: Typical Electronic Transitions for Nitroaromatic Compounds

Transition Type Approximate Wavelength (λₘₐₓ) Relative Intensity (εₘₐₓ) Originating Moiety
n→π~350 nmWeak (~100 M⁻¹ cm⁻¹)Nitro and Amino Groups
π→π~300 nmIntermediate (~1000 M⁻¹ cm⁻¹)Benzene Ring
π→π*~250 nmStrong (~10,000 M⁻¹ cm⁻¹)Benzene Ring and Nitro Groups

Data based on comparative analysis of similar nitroaromatic compounds. rsc.org

Immunoassays for Detection in Biological Matrices

Immunoassays are highly sensitive and specific analytical methods that utilize the binding reaction between an antibody and its target antigen. analyticaltoxicology.com These techniques are widely used for detecting and quantifying low concentrations of drugs, metabolites, and other biomolecules in complex biological samples such as serum, plasma, and cell lysates. analyticaltoxicology.comnih.gov

For a small molecule like this compound or its metabolites to be detected, it must first be made immunogenic, typically by conjugating it to a larger carrier protein. This conjugate is then used to produce antibodies that can specifically recognize the target molecule.

Common immunoassay formats include:

Competitive Immunoassay: In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal from the labeled analyte. Radioimmunoassay (RIA) is a classic example of this format. analyticaltoxicology.com

Sandwich Immunoassay (e.g., ELISA): This format uses two antibodies that bind to different sites on the antigen. A capture antibody is immobilized on a solid surface, binds the target analyte from the sample, and then a labeled detection antibody is added, completing the "sandwich." The signal is directly proportional to the amount of analyte present. nih.gov

Immunoassays offer the advantages of high throughput, enabling the rapid screening of many samples, and high sensitivity, with detection limits often in the μg/L to ng/L range. analyticaltoxicology.com They can be designed to detect a specific compound or a class of structurally related compounds, depending on the specificity of the antibody used. analyticaltoxicology.com

Techniques for DNA Adduct Detection and Quantitation

Metabolites of this compound can be reactive electrophiles that bind covalently to DNA, forming DNA adducts. The detection and quantification of these adducts are crucial for assessing genotoxicity. nih.gov A variety of highly sensitive techniques have been developed for this purpose. springernature.com

³²P-Postlabeling Assay: This is a highly sensitive method for detecting aromatic DNA adducts. berkeley.edu The process involves the enzymatic digestion of DNA to individual nucleotides, followed by the transfer of a radioactive ³²P-phosphate group from [γ-³²P]ATP to the adducted nucleotides. The labeled adducts are then separated by chromatography (TLC or HPLC) and quantified by measuring their radioactivity. berkeley.edu The detection limit can be as low as 1 adduct in 10⁹ nucleotides. berkeley.edu

Mass Spectrometry (MS): MS-based methods offer high specificity and structural information. Techniques like liquid chromatography-mass spectrometry (LC-MS) can separate adducts from normal nucleotides before detection, providing precise mass measurements that help identify the adduct structure. nih.gov

Immunoassays: Using antibodies that specifically recognize a particular DNA adduct, immunoassays like ELISA can quantify DNA damage. This approach is often used in conjunction with other methods for confirmation. nih.gov

Fluorescence Spectroscopy: If the parent compound or its metabolite is fluorescent, HPLC with fluorescence detection can be a sensitive method for adduct quantitation. nih.gov

The choice of method depends on factors such as the nature of the adduct, the required sensitivity, the amount of DNA available, and whether structural confirmation is needed. nih.gov

Table 3: Comparison of DNA Adduct Detection Methods

Technique Principle Advantages Limitations
³²P-Postlabeling Enzymatic transfer of ³²P to adducted nucleotides, followed by chromatographic separation.Extremely high sensitivity, especially for aromatic adducts. berkeley.eduDoes not provide structural information on its own; use of radioactivity.
Mass Spectrometry (MS) Separation by chromatography followed by mass analysis for identification and quantification.High specificity; provides structural information; does not require radiolabels. nih.govMay require more sample; instrumentation can be expensive.
Immunoassays Use of specific antibodies to detect and quantify adducts (e.g., ELISA).High throughput; can be very sensitive; no radiolabeling required. nih.govAntibody availability and specificity can be limiting; cross-reactivity is possible.
Fluorescence Spectroscopy Detection of naturally fluorescent adducts or those labeled with a fluorescent tag.Very sensitive for fluorescent compounds. nih.govLimited to adducts that possess a fluorophore. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for the accurate analysis of this compound and its metabolites, especially when they are present at trace levels in complex biological or environmental matrices. The primary goals are to isolate the analytes of interest, remove interfering substances, and concentrate the sample.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to adsorb the analyte from a liquid sample, which is then washed to remove impurities before the analyte is eluted with a different solvent.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For metabolites of this compound, which may contain hydroxyl (-OH) or amino (-NH₂) groups, derivatization can be employed to:

Increase Volatility: For analysis by Gas Chromatography (GC).

Improve Ionization Efficiency: For Mass Spectrometry (MS), leading to significantly enhanced sensitivity.

Enhance Chromatographic Separation: To better resolve isomers or closely related compounds. nih.gov

Introduce a UV-absorbing or Fluorescent Tag: For detection by UV/Vis or fluorescence detectors.

For instance, reagents like 3,5-dinitrobenzoyl chloride can react with hydroxyl and amino groups to form derivatives that are highly electroactive, making them suitable for sensitive detection by liquid chromatography with an electrochemical detector. nih.gov Other reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogues, are used to target specific functional groups to improve detection by LC-MS/MS, sometimes increasing signal enhancement by over 100-fold. nih.govresearchgate.net

Challenges in Trace Analysis and Complex Matrices

The analysis of this compound and its metabolites at trace levels presents several significant challenges, particularly when dealing with complex biological or environmental samples.

Low Concentrations: The analytes are often present at very low concentrations (ng/L or pg/L), requiring highly sensitive analytical instrumentation and methods with low limits of detection (LOD).

Matrix Interference: Biological matrices like blood, urine, and tissue homogenates contain a vast number of endogenous compounds (proteins, lipids, salts) that can interfere with the analysis. This "matrix effect" can suppress or enhance the analytical signal, leading to inaccurate quantification. Extensive sample cleanup and chromatographic separation are necessary to mitigate these effects.

Analyte Stability: The target compounds may be susceptible to degradation during sample collection, storage, and preparation. Steps must be taken to ensure the stability of the analytes throughout the entire analytical process.

Method Specificity: It is crucial to ensure that the analytical method is specific for the target analyte and is not detecting other structurally similar or co-eluting compounds. High-resolution chromatography and selective detectors like tandem mass spectrometry (MS/MS) are often required to achieve the necessary specificity.

Lack of Certified Reference Materials: The absence of certified reference materials for this compound and its specific metabolites can complicate method validation and quality control, making it difficult to ensure the accuracy of results across different laboratories.

Overcoming these challenges often requires a multi-step approach involving efficient sample preparation, chemical derivatization, advanced chromatographic separation, and detection by highly sensitive and specific techniques like LC-MS/MS. mdpi.com

Environmental Remediation and Management Strategies

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to transform or degrade hazardous compounds into less toxic or non-toxic substances. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.

The biodegradation of nitroaromatic compounds is often initiated by specific enzymes that can catalyze the reduction of the nitro groups or the cleavage of the aromatic ring. Enzymes such as nitroreductases, monooxygenases, and dioxygenases play a crucial role in these processes. researchgate.net

Nitroreductases catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups under anaerobic conditions. nih.gov This initial reduction is a critical step as it can decrease the toxicity of the compound and make the aromatic ring more susceptible to subsequent enzymatic attack.

Monooxygenase and dioxygenase enzymes, typically found in aerobic bacteria, can incorporate one or two atoms of oxygen into the aromatic ring, respectively. nih.gov This can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols, which are then further degraded through ring-cleavage pathways. nih.gov While the specific enzymes active on 3,3'-Dinitrobenzidine have not been extensively characterized, the enzymatic machinery known to act on other dinitroaromatic compounds suggests potential pathways for its biodegradation.

Table 1: Key Enzymes in the Biodegradation of Nitroaromatic Compounds and Their Functions

Enzyme ClassFunctionTypical Reaction ConditionPotential Role in this compound Degradation
Nitroreductases Reduction of nitro groups to amino groupsAnaerobicInitial detoxification step, making the molecule more amenable to further degradation.
Monooxygenases Incorporation of one oxygen atom, leading to nitro group eliminationAerobicHydroxylation of the aromatic rings, facilitating subsequent ring cleavage.
Dioxygenases Incorporation of two oxygen atoms, leading to nitro group elimination and catechol formationAerobicA key step in the aerobic degradation pathway, preparing the molecule for mineralization.

This table is based on general knowledge of nitroaromatic compound biodegradation and represents potential, not confirmed, pathways for this compound.

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade nitroaromatic compounds. nih.gov These processes can occur under both aerobic and anaerobic conditions, often involving a consortium of different microbial species that work synergistically to achieve complete degradation. nih.gov

Under anaerobic conditions, bacteria such as Clostridium and Desulfovibrio species can reduce the nitro groups of nitroaromatic compounds. nih.gov The resulting aromatic amines may be further degraded or may polymerize. In some cases, complete mineralization to simpler molecules like aliphatic acids has been observed. nih.gov

Aerobic degradation of nitroaromatics often involves initial enzymatic reactions as described above, leading to ring cleavage and subsequent metabolism of the resulting intermediates. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also shown significant potential for the degradation and mineralization of various nitroaromatic compounds due to their non-specific extracellular ligninolytic enzymes. nih.gov The application of microbial consortia, which are mixed communities of microorganisms, has been shown to enhance the degradation of complex organic compounds. nih.gov

Table 2: Examples of Microorganisms Involved in the Degradation of Nitroaromatic Compounds

Microorganism TypeGenus ExamplesMetabolic CapabilityRelevance to this compound Remediation
Anaerobic Bacteria Clostridium, DesulfovibrioReduction of nitro groups to amino groups. nih.govPotential for initial transformation in anoxic environments.
Aerobic Bacteria Pseudomonas, ComamonasOxidative degradation, including ring cleavage.Potential for complete mineralization in aerated soil and water.
Fungi Phanerochaete chrysosporiumMineralization of nitroaromatics via ligninolytic enzymes. nih.govApplication in bioreactors or in-situ soil treatment.

This table provides examples of microbial genera known to degrade nitroaromatic compounds; their specific efficacy against this compound requires further investigation.

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain contaminants in soil and water. researchgate.netepa.gov This process can involve several mechanisms, including phytoextraction (uptake and accumulation of contaminants in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation of contaminants in the root zone by soil microbes stimulated by root exudates).

Research on the phytoremediation of explosives, which are often nitroaromatic compounds, has shown that certain plant species can tolerate and even transform these contaminants. researchgate.netepa.gov While no studies have specifically investigated the phytoremediation of this compound, the general principles suggest that tolerant plant species could potentially play a role in the remediation of sites contaminated with this compound, likely in conjunction with their associated rhizosphere microbial communities.

Integrated Remediation Strategies

Often, a single remediation technology is insufficient to achieve cleanup goals at a contaminated site, especially for recalcitrant compounds like 3,3'-DNB. Integrated remediation strategies, which combine multiple technologies, can offer a more effective and efficient solution.

A successful example of an integrated approach for a similar class of compounds, dinitrotoluene sulfonates (DNTS), involved a combination of "Desorption-Biostimulation and Bioaugmentation-Phytoremediation." tandfonline.com This strategy demonstrated high removal efficiency for total nitroaromatic compounds. tandfonline.com

A potential integrated strategy for 3,3'-DNB could involve:

Soil Washing/Flushing: An initial step to remove the bulk of the contaminant from the soil.

Chemical Oxidation/Reduction: In-situ chemical oxidation (ISCO) or in-situ chemical reduction (ISCR) could be used to degrade the remaining contaminant.

Bioremediation: Following chemical treatment, bioremediation could be employed to break down residual contamination and less toxic byproducts. This could involve biostimulation (adding nutrients to enhance native microbial activity) and/or bioaugmentation (introducing specific microorganisms capable of degrading the contaminant). nih.gov

Phytoremediation: As a final polishing step, phytoremediation can be used to address low-level residual contamination in soil and groundwater. nih.govnih.gov

Permeable reactive barriers (PRBs) are another form of integrated strategy where a permeable wall containing reactive materials is installed in the path of a contaminated groundwater plume. youtube.comresearchgate.netclu-in.orgenfo.hueos.org As groundwater flows through the barrier, the contaminants are degraded or immobilized. Materials such as zero-valent iron (ZVI) have been effective in treating a range of contaminants, including nitroaromatic compounds. youtube.com

Assessment of Remediation Efficacy and Environmental Impact

Assessing the effectiveness of remediation efforts and understanding the potential environmental impact of the treatment process and its byproducts are crucial components of any remediation project.

Monitoring and Analytical Methods:

Regular monitoring of contaminant concentrations in soil and groundwater is essential to evaluate the performance of the selected remediation strategy. Several analytical methods are available for the detection and quantification of nitroaromatic compounds like 3,3'-DNB. These include:

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying organic compounds. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for identifying and quantifying volatile and semi-volatile organic compounds. cdc.gov

These techniques are crucial for tracking the reduction of the parent compound and for identifying and monitoring the formation of any degradation products. cdc.govnih.govekb.eg

Environmental Impact of Degradation Products:

A critical aspect of assessing remediation efficacy is to understand the toxicity and environmental fate of the degradation products. While the goal of remediation is to transform the contaminant into harmless substances, intermediate products may sometimes be more toxic or mobile than the original compound. For instance, the reduction of nitroaromatic compounds can lead to the formation of aromatic amines, which can also be of environmental concern. Therefore, a comprehensive assessment should include a toxicological evaluation of the treated media to ensure that the remediation process has not resulted in an increased risk to human health or the environment. cdc.govresearchgate.net

Q & A

Q. Table 1: Synthesis Conditions and Yields

MethodReagentsYieldReference
Nitration + HydrolysisHNO₃, CH₃COOH, H₂SO₄75%
Reduction with SnCl₂SnCl₂, HCl~80%*
*Estimated based on analogous reactions.

[Basic] How should researchers mitigate stability and reactivity risks during experiments?

Methodological Answer:
this compound is thermally unstable and may explode under heat, friction, or shock. Key precautions include:

  • Handling : Use spark-free equipment, avoid grinding, and work in small quantities.
  • Storage : Keep in cool, dry, ventilated areas away from oxidizers and ignition sources .
  • Spill Management : Use non-combustible absorbents (e.g., sand) and avoid water to prevent dispersion .

[Advanced] How can this compound be integrated into covalent organic frameworks (COFs) for biomedical imaging?

Methodological Answer:
this compound serves as a nitro-functionalized linker in COFs for hypoxia imaging:

COF Synthesis : React with 1,3,5-triformylphloroglucinol (Tp) to form β-ketoenamine-linked NO₂-COF.

Functionalization : Reduce nitro groups to amino (NH₂-COF), then conjugate with hypoxia-targeting molecules (e.g., 4-nitroimidazole) .

Validation : Use fluorescence microscopy to confirm preferential accumulation in hypoxic HeLa cells .

Key Challenges : Ensuring redox stability during reduction and maintaining crystallinity post-modification.

[Basic] What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Purity Analysis : HPLC (≥95% purity confirmed via reverse-phase chromatography) .
  • Structural Confirmation : NMR (¹H/¹³C) and FT-IR for functional group identification.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to monitor exothermic decomposition .

[Advanced] How do historical studies on this compound’s stereochemistry inform modern atropisomer research?

Methodological Answer:
Bandrowski’s 1884 observation of isomerism in this compound laid the groundwork for atropisomer studies. Key insights include:

  • Restricted Rotation : The biphenyl axis enables enantiomer resolution, as demonstrated for 6,6'-dinitro-2,2'-diphenic acid via fractional crystallization .
  • Applications : Use chiral auxiliaries (e.g., brucine salts) to isolate enantiomers for asymmetric catalysis or sensor development .

[Advanced] How can conflicting toxicological data on this compound be resolved?

Methodological Answer:
Discrepancies in mutagenicity data (e.g., EPA vs. TSCA classifications) require:

Standardized Assays : Conduct Ames tests with S9 metabolic activation and mammalian cell mutagenicity assays (e.g., MLA).

Dose-Response Analysis : Compare results across multiple studies to identify threshold effects .

Meta-Analysis : Account for variations in impurity profiles (e.g., diaminobenzidine byproducts) that may influence toxicity .

[Basic] What are the optimal conditions for reducing this compound to 3,3'-Diaminobenzidine?

Methodological Answer:

  • Reduction with Fe/HCl : Achieves 80% yield via refluxing in methanol/water. Isolate the product by acid precipitation .
  • Alternative Reductants : Tin(II) chloride or sodium dithionite in methanol offer faster reaction times but require strict pH control .

Q. Table 2: Reduction Methods Comparison

ReductantSolventYieldTimeReference
Fe⁰ + HClMeOH/H₂O80%12 h
SnCl₂HCl/EtOH85%*6 h
*Theoretical yield based on stoichiometry.

[Advanced] What methodological innovations address challenges in this compound-based COF synthesis?

Methodological Answer:

  • Solvothermal Optimization : Use dimethylacetamide (DMA) at 120°C to enhance crystallinity.
  • Post-Synthetic Modification : Employ reductive amination to introduce hypoxia-targeting moieties without disrupting the COF lattice .
  • Quality Control : Pair PXRD with BET surface area analysis to verify structural integrity post-functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.